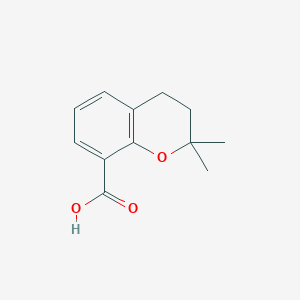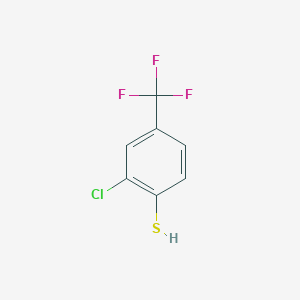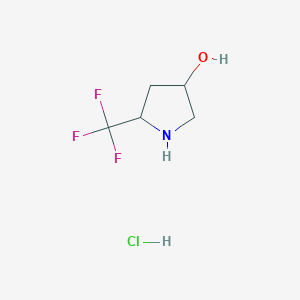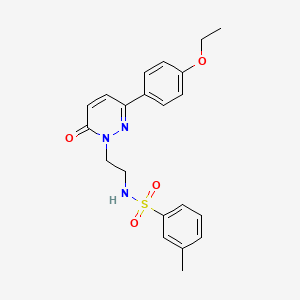![molecular formula C9H13BrClNO3S B2931519 3-{[(5-Bromofuran-2-yl)methyl]amino}-1$l^{6}-thiolane-1,1-dione hydrochloride CAS No. 1774896-58-0](/img/structure/B2931519.png)
3-{[(5-Bromofuran-2-yl)methyl]amino}-1$l^{6}-thiolane-1,1-dione hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-{[(5-Bromofuran-2-yl)methyl]amino}-1$l^{6}-thiolane-1,1-dione hydrochloride” is a chemical compound with the molecular formula C9H13BrClNO3S . It’s structurally similar to compounds that have shown potential in anticancer and anti-inflammatory applications.
Molecular Structure Analysis
The molecular structure of this compound has been analyzed using computational Density Functional Theory (DFT) and related methodologies . A single-crystal X-ray diffraction (SCXRD) analysis was initially performed, supplemented by a Hirshfeld surfaces analysis .Chemical Reactions Analysis
The chemical reactivity properties of this compound have been studied using Conceptual DFT (CDFT). This approach was used to predict global reactivity descriptors and local nucleophilic/electrophilic Parr functions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound have been analyzed using various computational methods. The aromatic character and π–π stacking ability were evaluated with the help of LOLIPOP and ring aromaticity measures .Wissenschaftliche Forschungsanwendungen
Physicochemical Properties and Antibacterial Activity
- A study focused on the synthesis of derivatives related to 3-{[(5-Bromofuran-2-yl)methyl]amino}-1$l^{6}-thiolane-1,1-dione hydrochloride, exploring their physicochemical properties and antibacterial activity. The research involved alkylation reactions and investigated the antibacterial properties of these compounds against various microorganism strains. The findings suggested potential competition with kanamycin, a broad-spectrum antibiotic, highlighting their promise in addressing multi-resistant strains of microorganisms (Voprosy Khimii i Khimicheskoi Tekhnologii, 2020).
Biodegradable Polymers for Gene Delivery
- Another research explored the synthesis of polyesters with pendant amine groups through ring-opening polymerization, followed by thiol-yne "click" photochemistry. This class of biodegradable polymers exhibited significant potential in cell penetration and gene delivery, with low toxicity, which is crucial for biomedical applications (Biomacromolecules, 2012).
Aliphatic Poly(ester)s with Thiol Pendant Groups
- In the field of tissue engineering, a study designed aliphatic polyesters bearing pendant thiol-protected groups. This was achieved using a specific lactide-type monomer in controlled ring-opening polymerization. The resulting functionalized copolyesters could be further modified and used in the preparation of porous scaffolds, demonstrating their utility in tissue engineering applications (Biomacromolecules, 2016).
Synthesis of Derivatives for Spectroscopic and Microanalytical Applications
- Research on the synthesis of new derivatives related to the compound of interest for spectroscopic and microanalytical purposes was also conducted. This study provides insights into the structural characteristics and potential applications in analytical chemistry (Journal of Heterocyclic Chemistry, 2017).
Biodegradable Polyesteramides with Pendant Functional Groups
- A study on the preparation of polyesteramides with protected pendant functional groups for biodegradable applications demonstrated the versatility of these compounds. This research is significant for developing materials with specific functional capabilities in biomedicine and materials science (Macromolecular Chemistry and Physics, 1992).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[(5-bromofuran-2-yl)methyl]-1,1-dioxothiolan-3-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO3S.ClH/c10-9-2-1-8(14-9)5-11-7-3-4-15(12,13)6-7;/h1-2,7,11H,3-6H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUEWMWWWWXGPMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1NCC2=CC=C(O2)Br.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[(5-Bromofuran-2-yl)methyl]amino}-1$l^{6}-thiolane-1,1-dione hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Carbanide;cyclopentane;ditert-butyl-[2-[(1R)-1-diphenylphosphanylethyl]cyclopentyl]phosphane;iron(2+)](/img/no-structure.png)
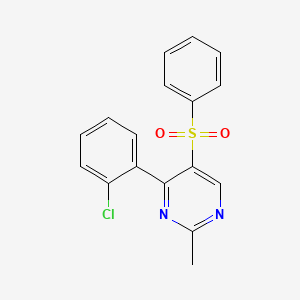
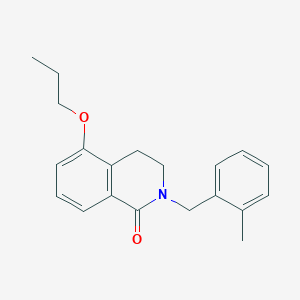
![1-(3,5-dimethylphenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2931445.png)
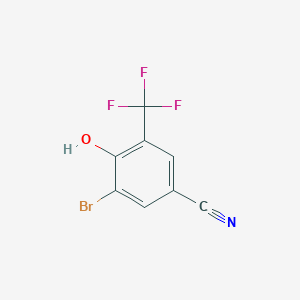
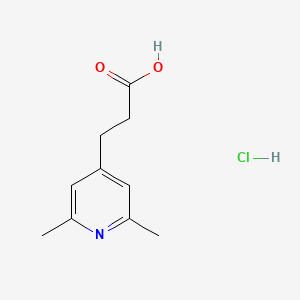
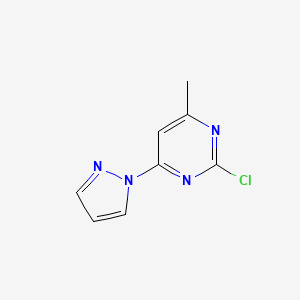
![Ethyl 2-[(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetate](/img/structure/B2931451.png)
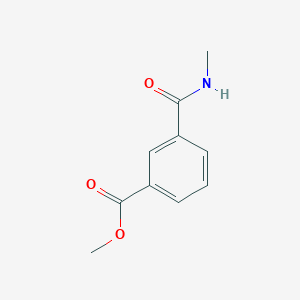
![(4-ethylphenyl)[7-fluoro-4-(3-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2931453.png)
